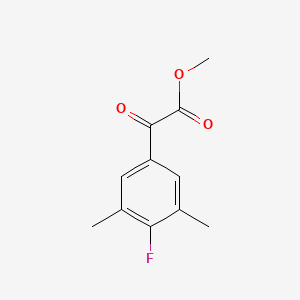

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester

Description

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester is a synthetic aromatic oxoacetic acid ester characterized by a phenyl ring substituted with a fluorine atom at the para-position and methyl groups at the meta-positions (3,5-dimethyl). The oxoacetic acid moiety is esterified with a methyl group, yielding the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.20 g/mol. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, where fluorine and methyl substituents enhance metabolic stability and lipophilicity .

Properties

IUPAC Name |

methyl 2-(4-fluoro-3,5-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMANDQODXCKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester typically involves the esterification of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets through various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues

The following compounds share structural similarities with (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester, differing in substituents, ester groups, or aryl cores:

2.2. Structural and Functional Differences

- Fluorine vs. Methoxy/Bromo Substituents: The para-fluoro group in the target compound enhances electronegativity and metabolic stability compared to the methoxy group in (3,5-Difluoro-4-methoxyphenyl)oxoacetic acid ethyl ester . Methyl groups at meta-positions improve steric bulk and lipophilicity relative to unsubstituted phenyl rings, as seen in 2-(3,5-Dimethylphenyl)-2-oxoacetic acid ethyl ester .

Ester Group (Methyl vs. Ethyl) :

- Methyl esters (e.g., target compound) exhibit higher volatility and faster hydrolysis rates compared to ethyl esters, which are more lipophilic and may prolong in vivo half-lives .

Biological Activity

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C11H13F O3

- Molecular Weight : 218.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Interaction : The compound may bind to enzymes, altering their activity. For instance, it could inhibit enzymes involved in the biosynthesis of inflammatory mediators.

- Receptor Modulation : Potential modulation of receptor activity may lead to changes in cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.025 mg/mL | 0.050 mg/mL |

| Pseudomonas aeruginosa | 0.020 mg/mL | 0.040 mg/mL |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In another study focused on inflammatory responses, this compound was tested for its ability to reduce cytokine production in vitro. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Concentration (mg/mL) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 0.01 | 25 | 30 |

| 0.05 | 50 | 55 |

| 0.10 | 70 | 75 |

This data suggests that the compound could be a potential candidate for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.